molecular formula C18H26N2O3 B2523511 N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid CAS No. 842970-16-5

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid

Cat. No.: B2523511
CAS No.: 842970-16-5
M. Wt: 318.417
InChI Key: ZMUDKKJNQULOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their wide range of biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors or enzymes, leading to the modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid
  • N-[4-(2-Propyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid

Uniqueness

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is unique due to the presence of the ethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

4-[4-[(2-ethylpiperidin-1-yl)methyl]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-2-16-5-3-4-12-20(16)13-14-6-8-15(9-7-14)19-17(21)10-11-18(22)23/h6-9,16H,2-5,10-13H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUDKKJNQULOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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